

Delphinidin 3-glucoside chloride specificity ER β binding IC₅₀ 9.7 μ M

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Compound Focus: Delphinidin 3-glucoside chloride

CAS No.: 6906-38-3

Cat. No.: S592777

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Quantitative Data Summary

Parameter	Value	Experimental Context
ER β Binding (IC ₅₀)	9.7 μ M	Phytoestrogen activity; binding to ER β [1] [2] [3]
EGFR Inhibition (IC ₅₀)	2.37 μ M	Inhibition of EGFR tyrosine kinase activity [1] [2] [3]
In Vivo Antitumor Efficacy	40 mg/kg/day	Inhibited growth of xenografted breast tumors in mice [2]
In Vitro Apoptosis Induction	30-100 μ M	Induced apoptosis in B-cell chronic lymphocytic leukaemia (B CLL) cells [2]

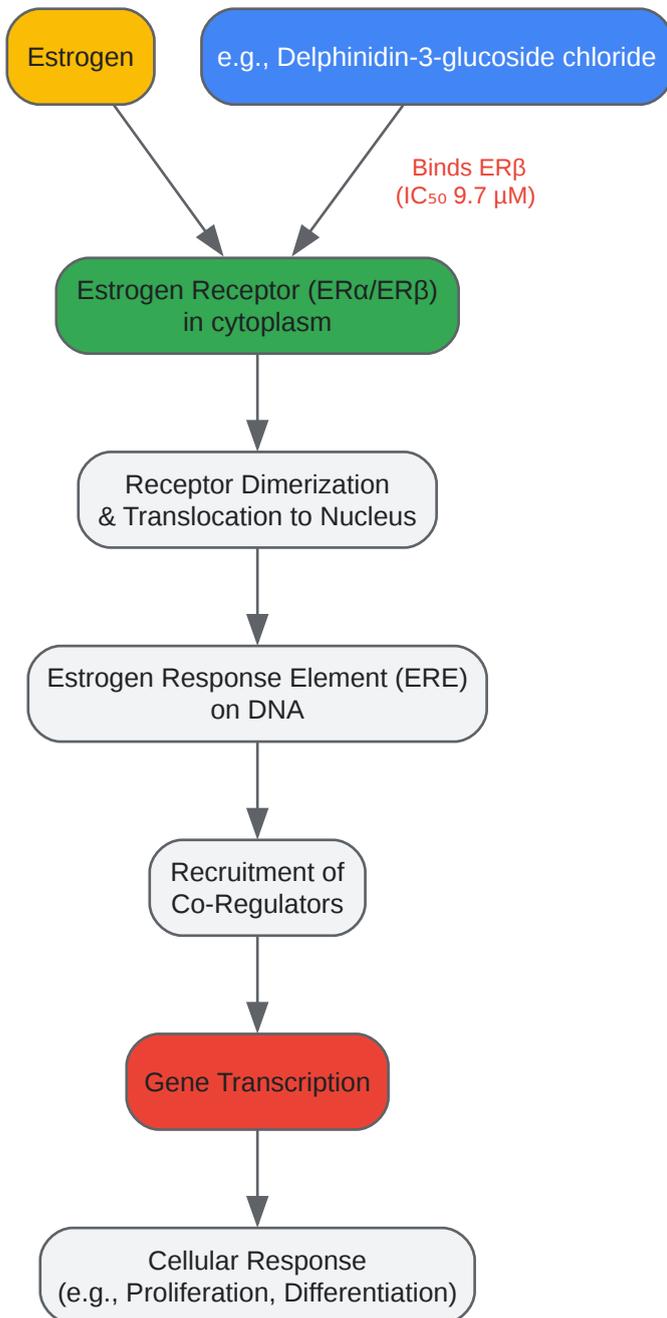
Supporting Experimental Evidence

The biological activities of Delphinidin-3-glucoside chloride are supported by the following key experimental findings:

Activity	Experimental Model/Assay	Key Findings
ERβ Binding	Not specified in available data [1] [3]	Exerts phytoestrogen activity by binding to ER β .
EGFR Inhibition	Isolated EGFR from A431 cells [3]	Potently inhibited tyrosine kinase activity of the EGFR.
Antitumor Effects	MDA-MB-231 xenografted athymic mice [2]	Inhibited tumor growth; downregulated HOTAIR via pAKT/IRF1 pathway.
Apoptosis Induction	B CLL cells [2]	Induced redox-sensitive caspase-3 activation.
Anti-inflammatory	Atherosclerosis rabbit model [1]	Down-regulated mRNA levels of IL-6, VCAM-1, and NF- κ B.

Estrogen Receptor Signaling and Compound Binding

The following diagram illustrates the core estrogen signaling pathway and the specific role that a compound like Delphinidin-3-glucoside chloride plays upon binding to ER β .



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Key Experimental Protocols

For researchers looking to validate or build upon these findings, the core methodologies from the cited studies are outlined below.

- **EGFR Kinase Assay:** The tyrosine kinase activity of the EGFR, isolated from A431 cells (a human vulva carcinoma line that overexpresses EGFR), was measured in the presence of the compound. Delphinidin aglycon potently inhibited this activity, while its glycosylated form (Delphinidin-3-glucoside) was inactive up to 100 μM [3].
- **In Vivo Antitumor Model:** The compound's efficacy was tested in an MDA-MB-231-Luc-GFP xenograft model in athymic BALB/c mice. The compound was administered by intragastric gavage at a dose of 40 mg/kg daily for 25 days, which resulted in significant inhibition of tumor growth [2].
- **Apoptosis Assay (B-CLL cells):** B cell chronic lymphocytic leukaemia (B CLL) cells were treated with 30-100 μM of Delphinidin-3-glucoside chloride for 24 hours. Apoptosis was confirmed, likely through methods like flow cytometry, and was linked to redox-sensitive caspase-3 activation [2].

Conclusion

Delphinidin-3-glucoside chloride is a naturally occurring anthocyanin with a defined binding profile, primarily targeting ER β and EGFR. Its multifaceted experimental support, from isolated enzyme assays to in vivo models, makes it a compound of significant interest for research in cancer and metabolic diseases.

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References

1. CAS 50986-17-9 Delphinidin 3-glucoside - BOC Sciences [bocsci.com]
2. Delphinidin 3-glucoside chloride (Delphinidin 3-O-glucoside chloride) | EGFR Inhibitor | MedChemExpress [medchemexpress.com]
3. CAS 6906-38-3 Delphinidin 3-O-glucoside chloride - BOC Sciences [bocsci.com]

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